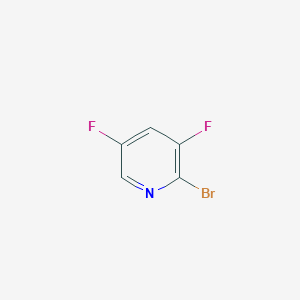

2-Bromo-3,5-difluoropyridine

Descripción

2-Bromo-3,5-difluoropyridine is an organic compound with the molecular formula C5H2BrF2N. It is a halogenated pyridine derivative, characterized by the presence of bromine and fluorine atoms on the pyridine ring. This compound is a colorless liquid with a bitter taste and is known for its low solubility in water but higher solubility in organic solvents like ether and methanol .

Propiedades

IUPAC Name |

2-bromo-3,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYLLTXDCVQGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382528 | |

| Record name | 2-Bromo-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660425-16-1 | |

| Record name | 2-Bromo-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3,5-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Potassium Fluoride (KF) and Cesium Fluoride (CsF) Systems

A patented method employs KF/CsF mixtures in polar aprotic solvents (e.g., sulfolane) with phase-transfer catalysts (PTCs) like tetraalkylurea or dialkyl-alkyleneurea. For example:

- Reactants : 2,3,5-Trichloropyridine or 3,5-dichloro-2-fluoropyridine

- Conditions : 180–240°C, 12–24 hours, with 5–30% tetralkylurea

- Catalysts : 18-Crown-6 ether or tetraethylene glycol dimethyl ether (1–40% w/w)

- Yield : ~40% 5-chloro-2,3-difluoropyridine (CDFP) alongside 3,5-dichloro-2-fluoropyridine (DCFP)

| Parameter | Optimized Values |

|---|---|

| Temperature | 180–240°C |

| Catalyst Loading | 1–40% (PTC), 4–6% (K₂CO₃) |

| Reaction Time | 12–24 hours |

| Major Product | CDFP (40%) + DCFP (30.2%) |

This method avoids distillation, reducing energy costs and improving industrial scalability.

Bromination of Fluorinated Pyridines

Alternative routes involve brominating pre-fluorinated pyridines. For instance:

- Substrate : 3,5-Difluoropyridine

- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS)

- Conditions : Controlled temperatures, inert atmosphere

This approach is less common due to lower regioselectivity compared to halogen exchange.

Lithiation and Electrophilic Substitution

Lithiation enables precise functionalization at specific positions, particularly for synthesizing complex derivatives.

n-Butyllithium-Mediated Lithiation

In a representative protocol:

- Lithiation : 2,4,6-Tribromo-3,5-difluoropyridine reacts with n-BuLi in diethyl ether at −78°C, forming 4-lithio-2,6-dibromo-3,5-difluoropyridine.

- Electrophile Addition : Lithiated intermediates react with electrophiles (e.g., alkyl halides, aryl boronic acids) to introduce substituents.

- Workup : Quenching with water, followed by extraction and purification via silica gel chromatography.

| Step | Conditions | Outcome |

|---|---|---|

| Lithiation | −78°C, 90 min | 4-Lithio intermediate (δF = −89.7 ppm) |

| Electrophile Addition | RT, overnight | Substituted pyridine derivatives |

| Purification | Column chromatography | >90% purity |

This method is flexible for installing diverse functional groups but requires cryogenic conditions.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable coupling with aryl or heteroaryl groups, though applications for this compound are less documented.

Challenges and Optimization Strategies

Acid Scavengers and Catalysts

Temperature Control

High temperatures (180–240°C) accelerate halogen exchange but risk side reactions (e.g., over-fluorination). Pressure reactors may be employed to maintain volatility of low-boiling products like CDFP.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| KF/CsF in Sulfolane | KF, CsF, PTC | 180–240°C, 12–24 h | 40–50% | Scalable, no distillation |

| n-BuLi Lithiation | n-BuLi, Electrophiles | −78°C → RT, 90 min | >90% | High precision, diverse products |

| Bromination | Br₂, NBS | Inert atmosphere, RT | Moderate | Simple, low regioselectivity |

Análisis De Reacciones Químicas

2-Bromo-3,5-difluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include potassium fluoride (KF) and sodium hydroxide (NaOH).

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it can potentially undergo such reactions depending on the reagents and conditions used.

Major Products: Substitution reactions typically yield fluorinated pyridine derivatives, which can be further utilized in various chemical syntheses

Aplicaciones Científicas De Investigación

Chemistry

2-Bromo-3,5-difluoropyridine serves as a crucial building block in the synthesis of more complex fluorinated compounds. These compounds are valuable in various chemical reactions and studies due to their unique reactivity profiles. The compound undergoes several types of chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles under suitable conditions, yielding various fluorinated pyridine derivatives.

- Oxidation and Reduction : Although less documented, the compound can potentially participate in oxidation and reduction reactions depending on the reagents used.

Biology and Medicine

Fluorinated pyridines, including this compound, are being explored for their potential pharmaceutical applications. The unique properties of these compounds make them suitable candidates for drug development:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to elucidate specific mechanisms.

- Inhibition of Cytochrome P450 Enzymes : This compound has shown inhibitory effects on cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can significantly affect drug clearance rates in vivo.

Industry

In industrial applications, this compound is utilized in producing materials for electronics, including liquid crystals and dyes. Its stability and reactivity make it suitable for various applications in material science.

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

- Antiparasitic Activity : Research focusing on optimizing fluorinated pyridines for antimalarial therapies highlighted how structural modifications could enhance efficacy against Plasmodium falciparum.

- Drug Metabolism Studies : Investigations into the interaction of this compound with cytochrome P450 enzymes revealed significant alterations in metabolic pathways, impacting drug-drug interactions in polypharmacy scenarios.

- Pharmacological Profiles : The unique structure of this compound may enhance bioavailability and efficacy across various therapeutic contexts. Compounds with similar structures have been investigated for treating conditions such as cancer and infectious diseases.

Mecanismo De Acción

The mechanism of action of 2-Bromo-3,5-difluoropyridine largely depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the presence of the bromine atom, which can be substituted under suitable conditions. The molecular targets and pathways involved in its biological applications are still under investigation, but its unique structure makes it a valuable compound for further research .

Comparación Con Compuestos Similares

2-Bromo-3,5-difluoropyridine can be compared with other halogenated pyridines, such as:

- 2-Fluoro-3,5-dibromopyridine

- 2-Chloro-3,5-difluoropyridine

- 2-Iodo-3,5-difluoropyridine

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications.

Actividad Biológica

2-Bromo-3,5-difluoropyridine (C5H2BrF2N) is an organic compound belonging to the class of halogenated pyridines. This compound is characterized by the presence of bromine and fluorine substituents on the pyridine ring, which significantly influence its biological activity and pharmacological potential. The compound is a colorless liquid with low water solubility but higher solubility in organic solvents, making it a versatile building block in chemical synthesis and medicinal chemistry.

The synthesis of this compound typically involves the reaction of 3,5-difluoropyridine with hydrogen bromide in the presence of suitable catalysts such as sodium hydroxide or potassium carbonate. This reaction facilitates the formation of the desired brominated product while optimizing yield and purity through controlled conditions.

Fluorinated compounds like this compound exhibit unique biological activities due to their altered pharmacokinetics compared to non-fluorinated analogs. The compound has been identified as a substrate for certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibition of these enzymes can lead to significant alterations in the pharmacokinetic profiles of co-administered drugs, potentially enhancing therapeutic outcomes or causing adverse effects .

Biological Activity and Pharmacological Applications

Research indicates that this compound possesses several biological activities that are being explored for pharmaceutical applications:

- Antimicrobial Activity : Early studies have suggested potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Inhibition of Cytochrome P450 Enzymes : The compound shows inhibitory effects on cytochrome P450 enzymes, which can affect drug metabolism and clearance rates in vivo .

- Pharmacological Profiles : Its unique structure may enhance bioavailability and efficacy in various therapeutic contexts. Compounds with similar structures have been investigated for use in treating conditions such as cancer and infectious diseases.

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

- Antiparasitic Activity : A study focused on the optimization of fluorinated pyridines for antimalarial therapies highlighted how structural modifications could enhance activity against Plasmodium falciparum. The incorporation of pyridine derivatives showed varying degrees of efficacy against malaria parasites .

- Drug Metabolism Studies : Research indicated that this compound's interaction with cytochrome P450 enzymes can significantly alter metabolic pathways. This has implications for drug-drug interactions in polypharmacy scenarios .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other halogenated pyridines:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C5H2BrF2N | Cytochrome P450 inhibition |

| 2-Fluoro-3,5-dibromopyridine | C5H4Br2FN | Antimicrobial properties |

| 2-Chloro-3,5-difluoropyridine | C5H3ClF2N | Enhanced bioavailability |

| 2-Iodo-3,5-difluoropyridine | C5H2I1F2N | Potential anticancer activity |

Q & A

Basic Research Questions

Q. What is a reliable method for synthesizing 2-bromo-3,5-difluoropyridine, and how can reaction conditions be optimized?

- Methodology : Start with 3,5-difluoropyridine as a precursor. Bromination can be achieved using bromine (Br₂) in fuming sulfuric acid (oleum) at 0–5°C, followed by controlled reflux (2–4 hours). Quench the reaction with ice, neutralize with 10N NaOH to pH 12, and extract with dichloromethane. Purify via column chromatography (silica gel, hexane:EtOAc 9:1) .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., 1.5–2.0 equiv Br₂) to minimize di-substitution byproducts.

Q. How can I confirm the regioselectivity of bromine substitution in this compound?

- Analytical Approach : Use ¹⁹F NMR to distinguish fluorine environments. The deshielded F at C-3 (due to bromine’s electron-withdrawing effect) will show a distinct shift (~δ -110 ppm). Compare with DFT calculations (e.g., Gaussian09) to predict substituent effects on ring electron density .

Q. What purification techniques are recommended for isolating high-purity this compound?

- Protocol : After extraction, employ HPLC (C18 column, acetonitrile:water 70:30) to separate isomers. Validate purity via GC (>98% by area) or elemental analysis .

Advanced Research Questions

Q. How do steric and electronic effects influence cross-coupling reactions (e.g., Suzuki) with this compound?

- Experimental Design : Test Pd(PPh₃)₄ or XPhos Pd G3 catalysts in THF/water (3:1) with aryl boronic acids. Fluorine’s electron-withdrawing nature enhances oxidative addition but may slow transmetallation. Use kinetic studies (NMR monitoring) to compare rates with non-fluorinated analogs .

- Data Interpretation : Lower yields in meta-substituted products may arise from fluorine’s ortho-directing effects. Optimize by adding K₂CO₃ (2.5 equiv) to stabilize intermediates.

Q. What spectroscopic methods resolve contradictions in structural assignments for derivatives of this compound?

- Multimodal Analysis : Combine X-ray crystallography (for unambiguous confirmation) with 2D NMR (¹H-¹³C HSQC, HMBC) to assign coupling patterns. For ambiguous cases, use high-resolution mass spectrometry (HRMS) to verify molecular ions .

Q. How can I assess the stability of this compound under varying pH and temperature conditions?

- Stability Protocol : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm) and HPLC . Fluorine’s inductive effect enhances stability in acidic conditions but may promote hydrolysis at high pH .

Methodological Challenges & Solutions

Q. What strategies mitigate low yields in nucleophilic aromatic substitution (NAS) reactions with this compound?

- Optimization : Replace traditional solvents (DMF) with DMAc or DMI to reduce side reactions. Add CuI (10 mol%) to catalyze amination or alkoxylation. For bulky nucleophiles, use microwave-assisted heating (120°C, 30 min) .

Q. How can I design a kinetic isotope effect (KIE) study to probe reaction mechanisms involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.